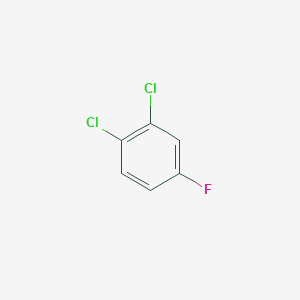

1,2-Dichloro-4-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F/c7-5-2-1-4(9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDKXMVGRLVIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162444 | |

| Record name | 1,2-Dichloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-49-0 | |

| Record name | 1,2-Dichloro-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-4-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1435-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dichloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dichloro-4-fluorobenzene (CAS: 1435-49-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, safety information, and applications of 1,2-dichloro-4-fluorobenzene, a versatile aromatic compound with significant utility in various scientific and industrial sectors.

Core Properties

This compound is a halogenated aromatic compound that serves as a critical intermediate in the synthesis of a wide array of chemicals, including pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern of chlorine and fluorine atoms on the benzene ring imparts specific reactivity and properties that are highly valued in organic synthesis.[1][2]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source |

| CAS Number | 1435-49-0 | [1][3] |

| Molecular Formula | C₆H₃Cl₂F | [1][3][4][5] |

| Molecular Weight | 164.99 g/mol | [1][3][4][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Melting Point | -1 °C | [1][6] |

| Boiling Point | 168 °C | [1][6] |

| Density | 1.41 g/cm³ | [1] |

| Refractive Index (n20D) | 1.52 | [1] |

| Purity | ≥ 98% (GC) | [1] |

Identification and Nomenclature

For unambiguous identification, the following identifiers and nomenclature are associated with this compound:

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,4-Dichlorofluorobenzene, Benzene, 1,2-dichloro-4-fluoro- | [3][4] |

| InChI | InChI=1S/C6H3Cl2F/c7-5-2-1-4(9)3-6(5)8/h1-3H | [3][4] |

| InChIKey | QSDKXMVGRLVIQV-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=CC(=C(C=C1F)Cl)Cl | [3] |

| PubChem ID | 74028 | [1] |

| EC Number | 215-858-3 | [3] |

| MDL Number | MFCD00018119 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following techniques have been used to analyze this compound:

-

¹H NMR, ¹³C NMR, and ¹⁹F NMR: These nuclear magnetic resonance techniques provide detailed information about the hydrogen, carbon, and fluorine environments within the molecule.[3]

-

Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[3][7]

-

Infrared Spectroscopy (FTIR and ATR-IR): IR spectroscopy helps in identifying the functional groups and the overall structure of the molecule.[3]

-

Raman Spectroscopy: This technique provides complementary vibrational information to IR spectroscopy.[3][8]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is associated with several hazards, as outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed[3] |

| Skin corrosion/irritation | H315: Causes skin irritation[3][6] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation[3][6] |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[3] |

Safety Pictograms

Precautionary Measures and Handling

When working with this compound, the following precautions should be taken:

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[6]

-

Storage: Store in a cool, dry, and well-ventilated place between 2 and 8 °C, away from incompatible materials.[1][6]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[6] If inhaled, move to fresh air.[6] If swallowed, seek medical attention.[3]

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of both chlorine and fluorine substituents allows for selective functionalization through nucleophilic substitution and other cross-coupling reactions.[1][2] This versatility makes it a key intermediate in the synthesis of more complex molecules with desired biological activities.[1][2]

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[9][10][11][12] As such, fluorinated building blocks like this compound are of great interest to medicinal chemists.

Experimental Protocols and Workflows

While specific, detailed experimental protocols for the synthesis and reactions of this compound are proprietary and vary depending on the target molecule, a general workflow for its utilization as a synthetic intermediate can be conceptualized.

The following diagram illustrates a generalized synthetic workflow where this compound is used as a starting material.

Caption: Generalized workflow for the synthetic use of this compound.

This diagram outlines the logical progression from the starting material, through reaction and purification, to the final target molecule. The specific reagents and conditions at each step would be determined by the desired chemical transformation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H3Cl2F | CID 74028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

1,2-Dichloro-4-fluorobenzene molecular weight and formula

Technical Guide: 1,2-Dichloro-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in organic synthesis is valued for creating complex molecular structures.[2]

Core Chemical Data

This compound is an achiral molecule.[3] The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂F | [3][4][5][6] |

| Molecular Weight | 164.99 g/mol | [1][3][6] |

| Alternate Name | 3,4-Dichlorofluorobenzene | [4][5][6] |

| CAS Registry Number | 1435-49-0 | [4][5][6] |

| Melting Point | -1 °C | [1][7] |

| Boiling Point | 168 °C | [1][2] |

| Density | 1.41 g/cm³ | [1][2] |

Experimental Protocols and Data

Detailed experimental protocols for the characterization of this compound are typically found within specific research publications or comprehensive chemical databases. Publicly available data from institutions like the National Institute of Standards and Technology (NIST) indicate the availability of the following spectral information, which is crucial for quality control and structural confirmation[4][5]:

-

Mass Spectrometry (Electron Ionization)

-

Infrared (IR) Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)[8]

For precise, step-by-step experimental methodologies, researchers are advised to consult peer-reviewed literature or specialized databases such as PubChem and the NIST Chemistry WebBook.[4][8]

Logical Relationships

The following diagram illustrates the direct relationship between the chemical's name and its primary molecular identifiers.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. chemscene.com [chemscene.com]

- 7. This compound | CAS#:1435-49-0 | Chemsrc [chemsrc.com]

- 8. This compound | C6H3Cl2F | CID 74028 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1,2-Dichloro-4-fluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Dichloro-4-fluorobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a quick reference for its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Estimated)

| Proton | Multiplicity | Estimated Chemical Shift (ppm) | Coupling Constant (Hz) |

| H-3 | Doublet of Doublets (dd) | ~ 7.3 - 7.5 | J(H-3, H-5) ≈ 2.5 Hz, J(H-3, F-4) ≈ 8.5 Hz |

| H-5 | Doublet of Doublets (dd) | ~ 7.1 - 7.3 | J(H-5, H-6) ≈ 8.5 Hz, J(H-5, H-3) ≈ 2.5 Hz |

| H-6 | Doublet of Doublets (dd) | ~ 7.0 - 7.2 | J(H-6, H-5) ≈ 8.5 Hz, J(H-6, F-4) ≈ 5.5 Hz |

¹³C NMR (Estimated)

| Carbon | Estimated Chemical Shift (ppm) |

| C-1 | ~ 132 - 134 |

| C-2 | ~ 130 - 132 |

| C-3 | ~ 118 - 120 (d, J(C-3, F) ≈ 21 Hz) |

| C-4 | ~ 158 - 162 (d, J(C-4, F) ≈ 250 Hz) |

| C-5 | ~ 115 - 117 (d, J(C-5, F) ≈ 21 Hz) |

| C-6 | ~ 128 - 130 (d, J(C-6, F) ≈ 7 Hz) |

Note: The estimated values are based on established substituent effects in halogenated benzenes and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

The following table lists the significant absorption bands observed in the infrared spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Weak | Aromatic C-H stretch |

| 1580 - 1600 | Medium | C=C aromatic ring stretch |

| 1470 - 1490 | Strong | C=C aromatic ring stretch |

| 1200 - 1250 | Strong | C-F stretch |

| 800 - 880 | Strong | C-H out-of-plane bend |

| 650 - 750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained by Electron Ionization (EI). The major fragments and their relative intensities are presented below.

| m/z | Relative Intensity (%) | Assignment |

| 164 | 100 | [M]⁺ (Molecular Ion, C₆H₃³⁵Cl₂F) |

| 166 | 65 | [M+2]⁺ (Isotope peak for two Cl atoms) |

| 168 | 10 | [M+4]⁺ (Isotope peak for two Cl atoms) |

| 129 | 20 | [M-Cl]⁺ |

| 99 | 15 | [M-Cl-HF]⁺ or [C₅H₂Cl]⁺ |

| 75 | 10 | [C₆H₃]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided to ensure reproducibility and accuracy in your laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. ¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16 to 64, depending on concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm.

3. ¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 1024 or more, depending on concentration and desired signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Referencing: The solvent peak of CDCl₃ is set to 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

1. Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal (e.g., diamond) of the FT-IR spectrometer is clean by wiping it with a soft cloth soaked in a volatile solvent like isopropanol or acetone, and allow it to dry completely.

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

If using salt plates (e.g., NaCl or KBr), place a drop of the liquid on one plate and carefully place the second plate on top to create a thin film.

2. Data Acquisition:

-

Instrument: FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory or transmission sample holder.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background Scan: A background spectrum of the clean, empty ATR crystal or salt plates should be recorded and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

1. Sample Introduction:

-

Method: Direct insertion probe (DIP) or gas chromatography (GC) inlet. For a pure liquid, direct injection via a heated probe is suitable.

-

Sample Amount: A few microliters of the neat liquid.

2. Mass Spectrometry Analysis:

-

Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans per second.

-

Data Acquisition: The instrument software is used to acquire and process the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described in this guide.

An In-depth Technical Guide to the Synthesis and Purification of 1,2-Dichloro-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for 1,2-dichloro-4-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. This document details established laboratory and industrial-scale synthetic routes and outlines the most effective purification techniques to achieve high-purity material.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily differing in starting materials and reaction scale. The two most prominent methods are the Balz-Schiemann reaction, suitable for laboratory-scale synthesis, and a multi-step industrial process commencing from dichlorobenzene isomers.

Laboratory-Scale Synthesis: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic and reliable method for the introduction of a fluorine atom onto an aromatic ring. This reaction proceeds via the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1] For the synthesis of this compound, the starting material is 3,4-dichloroaniline.

Reaction Scheme:

Figure 1: Balz-Schiemann reaction for this compound.

Experimental Protocol:

A detailed protocol for the Balz-Schiemann reaction, including a continuous flow adaptation, is presented below. The continuous flow method offers enhanced safety by avoiding the isolation of the potentially unstable diazonium salt intermediate.[2]

Table 1: Experimental Protocol for the Balz-Schiemann Reaction

| Step | Parameter | Description | Reference |

| 1. Diazotization | Reagents | 3,4-dichloroaniline, Sodium nitrite (NaNO₂), Tetrafluoroboric acid (HBF₄) | [3] |

| Temperature | 0-5 °C | [4] | |

| Procedure | A solution of sodium nitrite is added slowly to a cooled solution of 3,4-dichloroaniline in tetrafluoroboric acid. The reaction is stirred at low temperature to ensure complete formation of the diazonium salt. | [4] | |

| 2. Decomposition | Temperature | 60 °C (for continuous flow) | [2] |

| Residence Time | 5.4 seconds (for continuous flow) | [2] | |

| Procedure | The diazonium salt solution is then heated. In a batch process, the isolated salt is gently heated until nitrogen evolution ceases. In a continuous flow setup, the solution is passed through a heated reactor. | [2] | |

| 3. Work-up | Procedure | The reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. | [5] |

| Yield | Reported Yield | Approximately 70% | [2] |

Industrial-Scale Synthesis

For large-scale production, a multi-step synthesis starting from a mixture of o- and p-dichlorobenzene is often employed. This process involves nitration, fluorination via halogen exchange, and a final denitrochlorination step.

Figure 2: Industrial synthesis workflow for this compound.

Experimental Protocols:

The following tables summarize the key reaction conditions for each step of the industrial synthesis, as derived from patent literature.

Table 2: Nitration of Dichlorobenzene

| Parameter | Value | Reference |

| Starting Material | Dichlorobenzene (mixture of isomers) | [6] |

| Reagents | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | [6] |

| Temperature | 60 °C | [6] |

| Reaction Time | 2.5 hours | [6] |

| Yield | 98% (of dichloronitrobenzene mixture) | [6] |

Table 3: Fluorination of Dichloronitrobenzene

| Parameter | Value | Reference |

| Starting Material | Dichloronitrobenzene mixture | [6] |

| Reagents | Potassium Fluoride (KF), Dimethyl Sulfoxide (DMSO) | [7] |

| Temperature | 185 °C | [6] |

| Reaction Time | 3 hours | [6] |

| Yield | 82-83% (of fluorochloronitrobenzene mixture) | [6] |

Table 4: Denitrochlorination of Fluorochloronitrobenzene

| Parameter | Value | Reference |

| Starting Material | Fluorochloronitrobenzene mixture | [6] |

| Reagent | Chlorine (Cl₂) | [6] |

| Temperature | 180-200 °C | [6] |

| Reaction Time | 12 hours | [6] |

| Yield | 62.8% | [6] |

Purification of this compound

High purity of this compound is crucial for its application in pharmaceutical and agrochemical synthesis. The primary methods for its purification are fractional distillation and recrystallization.

Fractional Distillation

Fractional distillation is effective for separating this compound from isomers and other impurities with different boiling points.[8]

Figure 3: Workflow for purification by fractional distillation.

Experimental Protocol:

Table 5: General Protocol for Fractional Distillation

| Step | Parameter | Description |

| 1. Setup | Apparatus | A fractional distillation apparatus equipped with a Vigreux or packed column. |

| 2. Distillation | Pressure | Atmospheric or reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition of thermally sensitive impurities. |

| Temperature | The temperature is gradually increased to allow for the separation of components based on their boiling points. The fraction corresponding to the boiling point of this compound (approx. 172 °C at atmospheric pressure) is collected. | |

| 3. Collection | Procedure | Fractions are collected at stable temperature plateaus. The purity of each fraction can be monitored by Gas Chromatography (GC). |

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[5] Although this compound is a liquid at room temperature (melting point: -1 °C), this method can be employed at low temperatures or for the removal of solid impurities. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.[9]

Figure 4: General workflow for purification by recrystallization.

Experimental Protocol:

Table 6: General Protocol for Recrystallization

| Step | Parameter | Description |

| 1. Solvent Selection | Criteria | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvent systems for recrystallization include ethanol/water, hexane/ethyl acetate, and toluene.[10] |

| 2. Dissolution | Procedure | The crude this compound is dissolved in a minimal amount of the hot solvent. |

| 3. Crystallization | Procedure | The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. |

| 4. Isolation | Procedure | The purified crystals are collected by vacuum filtration and washed with a small amount of the cold solvent to remove residual impurities. |

| 5. Drying | Procedure | The crystals are dried under vacuum to remove any remaining solvent. |

Purity Assessment

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for this purpose, providing both qualitative and quantitative information about the sample's composition.[11][12][13] The mass spectrum of this compound can be used for its definitive identification.[14]

References

- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 2. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diazotisation [organic-chemistry.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 6. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. idaea.csic.es [idaea.csic.es]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. This compound [webbook.nist.gov]

Chemical structure and IUPAC name of 1,2-Dichloro-4-fluorobenzene

This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental considerations for 1,2-dichloro-4-fluorobenzene, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its chemical formula is C₆H₃Cl₂F.[2][3][4] The structure consists of a benzene ring substituted with two chlorine atoms at positions 1 and 2, and a fluorine atom at position 4. Other synonyms for this compound include 3,4-Dichlorofluorobenzene.[1][2][3][4] The Chemical Abstracts Service (CAS) Registry Number is 1435-49-0.[1][2][3][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in organic synthesis and material science.[5][6]

| Property | Value | Unit | Source(s) |

| Molecular Weight | 164.992 | g/mol | [1][2][3][4] |

| Melting Point | -1 | °C | [5][7] |

| Boiling Point | 168 | °C | [5] |

| Boiling Point (at 760 mmHg) | 172.2 ± 20.0 | °C | [7] |

| Density | 1.41 | g/cm³ | [5] |

| Refractive Index | n20/D 1.52 | [5] | |

| XLogP3 | 3.5 | [1] |

Experimental Protocols

Example Synthetic Step: Nitration of a Dichlorofluorobenzene Isomer

The following protocol is adapted from a patent describing the nitration of 2,4-dichlorofluorobenzene to produce 2,4-dichloro-5-fluoronitrobenzene, illustrating a common electrophilic aromatic substitution reaction.

-

Materials:

-

2,4-dichlorofluorobenzene (165g)

-

Fuming nitric acid (98%, 70.7g)

-

Concentrated sulfuric acid (98%, 70.7g)

-

500mL four-neck flask

-

-

Procedure:

-

Add 165g of 2,4-dichlorofluorobenzene to a 500mL four-neck flask.

-

Prepare a mixed acid solution by combining 70.7g of fuming nitric acid and 70.7g of concentrated sulfuric acid.

-

Dropwise, add the mixed acid to the flask while maintaining the temperature between 50-60 °C.

-

After the addition is complete, keep the reaction mixture at the same temperature for 3 hours.

-

Let the mixture stand for 30 minutes to allow for phase separation.

-

Separate the organic layer and wash it with water and then with an alkali solution.

-

Separate the final organic layer to yield 2,4-dichloro-5-fluoronitrobenzene.

-

General Analytical Method: Volatile Organic Compound Analysis

For the analysis of this compound, methods developed for volatile organic compounds (VOCs) can be employed. A general approach would involve gas chromatography-mass spectrometry (GC-MS).

-

Sample Preparation:

-

Prepare a standard solution of this compound in a suitable solvent like methanol.

-

Create a working solution at the desired concentration (e.g., 1.0 µg/L in a 25-mL water sample).

-

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

-

Procedure:

-

Inject a known volume of the prepared sample into the GC.

-

The compound will be separated from the matrix based on its volatility and interaction with the GC column.

-

The mass spectrometer will then detect and identify this compound based on its mass-to-charge ratio, confirming its presence and allowing for quantification.

-

Visualization

The following diagram illustrates the logical relationship between the IUPAC name and the chemical structure of this compound.

Caption: Logical breakdown of the IUPAC name and its correspondence to the chemical structure.

References

- 1. This compound | C6H3Cl2F | CID 74028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | CAS#:1435-49-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Physical Properties of 3,4-Dichlorofluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dichlorofluorobenzene (CAS No: 1435-49-0).[1] As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its physical characteristics is paramount for its effective handling, application in reaction modeling, and for ensuring safety in a laboratory and industrial setting. This document presents quantitative data in a structured format, details the experimental protocols for their determination, and includes visualizations of experimental workflows for clarity.

Core Physical and Chemical Properties

3,4-Dichlorofluorobenzene is a halogenated aromatic compound with the molecular formula C₆H₃Cl₂F.[1] At room temperature, it exists as a liquid. The presence of chlorine and fluorine atoms on the benzene ring significantly influences its physical and chemical properties, such as its boiling point, density, and solubility.

Quantitative Data Summary

The key physical properties of 3,4-Dichlorofluorobenzene are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₆H₃Cl₂F | - |

| Molecular Weight | 164.99 | g/mol |

| Density | ~1.4 | g/cm³ |

| Boiling Point | 172.2 ± 20.0 | °C at 760 mmHg |

| Melting Point | -1 | °C |

| Flash Point | 64.4 | °C |

| Refractive Index | 1.525 | - |

| Vapor Pressure | 1.8 ± 0.3 | mmHg at 25°C |

Note: Some reported values may have slight variations across different sources.

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the reliable use of 3,4-Dichlorofluorobenzene in research and development. The following sections detail the standard experimental methodologies for measuring its key physical characteristics.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small quantity of an organic liquid is the capillary method using a Thiele tube or a melting point apparatus with a boiling point attachment.

Methodology:

-

A small amount of 3,4-Dichlorofluorobenzene is placed in a small test tube or a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus, equipped with a thermometer, is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted; this is the boiling point of the liquid.[2]

-

The heating is then stopped, and the temperature at which the liquid is drawn back into the capillary tube is also recorded as the boiling point.

Workflow for the determination of boiling point.

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a critical indicator of purity. 3,4-Dichlorofluorobenzene has a melting point of -1°C. The determination of its freezing point follows a similar principle but with cooling instead of heating. A standard method involves using a melting point apparatus.

Methodology:

-

A small, powdered sample of the solidified compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

The sample is heated slowly, and the temperature is monitored with a calibrated thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

Workflow for the determination of melting point.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[3]

Methodology:

-

An empty, dry pycnometer (specific gravity bottle) or a graduated cylinder is weighed accurately on an analytical balance.

-

The container is filled with 3,4-Dichlorofluorobenzene to a calibrated mark, ensuring the volume is known precisely.

-

The filled container is weighed again.

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the filled container.

-

The density is then calculated by dividing the mass of the liquid by its volume.

Workflow for the determination of density.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that is dependent on temperature and the wavelength of light used. An Abbe refractometer is commonly used for this measurement.

Methodology:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of 3,4-Dichlorofluorobenzene are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[4] This is a critical safety parameter. The closed-cup method is commonly used for its determination.

Methodology:

-

A sample of 3,4-Dichlorofluorobenzene is placed in a closed cup of a flash point tester (e.g., Pensky-Martens).

-

The sample is heated at a slow, constant rate with continuous stirring.

-

At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.[5][6]

Determination of Solubility

Solubility provides insights into the polarity of a molecule and its potential behavior in different solvent systems.

Methodology:

-

A small, measured amount of 3,4-Dichlorofluorobenzene (e.g., 0.1 mL) is added to a test tube containing a specific volume of a solvent (e.g., 3 mL of water).

-

The mixture is agitated vigorously.

-

The mixture is observed to determine if the compound has dissolved completely (forms a single phase), is partially soluble, or is insoluble.

-

This process is repeated with a range of solvents of varying polarities, such as ethanol, diethyl ether, acetone, and toluene.

Synthesis and Reactivity

While this guide focuses on physical properties, a brief overview of the synthesis of related compounds can provide context for its role as a chemical intermediate. For instance, the synthesis of the structurally similar 3,4-Dichlorobenzotrifluoride often starts from 3,4-dichlorotoluene.

A general synthetic approach involves the side-chain chlorination of 3,4-dichlorotoluene to form 3,4-dichlorobenzotrichloride, followed by a halogen exchange reaction with hydrogen fluoride to yield the final product.[7]

A representative synthesis pathway for a related compound.

Safety and Handling

3,4-Dichlorofluorobenzene is a chemical that requires careful handling. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

Conclusion

The physical properties of 3,4-Dichlorofluorobenzene are well-defined and can be determined through standard laboratory procedures. This technical guide provides the essential data and methodologies required by researchers, scientists, and drug development professionals for the safe and effective use of this important chemical intermediate. A thorough understanding of these properties is fundamental to its application in the synthesis of more complex molecules and for ensuring the safety and reproducibility of chemical processes.

References

- 1. benchchem.com [benchchem.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 4. filab.fr [filab.fr]

- 5. scimed.co.uk [scimed.co.uk]

- 6. precisionlubrication.com [precisionlubrication.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 1,2-Dichloro-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,2-Dichloro-4-fluorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its physicochemical properties is crucial for process development, formulation, and ensuring the quality and safety of manufactured products. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes known information, provides data for analogous compounds, and details the standardized experimental protocols for determining these critical parameters.

Solubility Profile

This compound, as a halogenated aromatic compound, is characterized by its hydrophobic nature. This generally results in low aqueous solubility and good solubility in many organic solvents. The polarity of the molecule, influenced by the positions of the halogen substituents, plays a significant role in its solubility profile.

Aqueous Solubility

The presence of two chlorine atoms and a fluorine atom on the benzene ring significantly increases the hydrophobicity of this compound, leading to very low solubility in water. For comparison, the aqueous solubility of a similar compound, 1,2-dichlorobenzene, is approximately 156 mg/L at 25°C. It is anticipated that this compound would exhibit solubility in a similar range.

Table 1: Aqueous Solubility Data (Estimated)

| Solvent | Temperature (°C) | Solubility (mg/L) | Method |

| Water | 20 | Data not available | OECD 105 (Flask Method) |

| Water | 25 | Estimated: ~100-200 | Based on analogous compounds |

Organic Solvent Solubility

This compound is expected to be readily soluble in a range of common organic solvents, a characteristic that facilitates its use in various chemical reactions and purification processes.[1]

Table 2: Qualitative Solubility in Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble |

| Ketones | Acetone | Soluble |

| Halogenated Solvents | Dichloromethane | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Apolar Solvents | Hexane | Sparingly Soluble to Soluble |

Table 3: Quantitative Organic Solvent Solubility Data (Template)

| Solvent | Temperature (°C) | Solubility (g/L) |

| Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Acetone | 25 | Data not available |

| Dichloromethane | 25 | Data not available |

| Ethyl Acetate | 25 | Data not available |

| Toluene | 25 | Data not available |

| Hexane | 25 | Data not available |

Stability Profile

This compound is a stable compound under standard storage conditions. However, its stability can be affected by factors such as pH, temperature, and exposure to light.

Hydrolytic Stability

Hydrolysis is a key degradation pathway for many organic compounds in aqueous environments. The rate of hydrolysis is often pH-dependent. For halogenated aromatic compounds, the carbon-halogen bond strength is a critical factor, with C-F bonds being significantly stronger and less susceptible to cleavage than C-Cl bonds. Therefore, hydrolysis of this compound, if it occurs, is more likely to involve the chloro substituents.

Table 4: Hydrolytic Stability Data (Template)

| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |

| 4 | 25 | Data not available | Data not available |

| 7 | 25 | Data not available | Data not available |

| 9 | 25 | Data not available | Data not available |

Thermal Stability

Thermal stability is a critical parameter, particularly for processes involving elevated temperatures such as distillation and synthesis. Thermogravimetric analysis (TGA) is the standard method for determining the onset of thermal decomposition. For similar chlorinated aromatic compounds, decomposition often begins at temperatures above 200°C.[2]

Table 5: Thermal Stability Data (Template)

| Parameter | Value |

| Onset of Decomposition (°C) | Data not available |

| Major Decomposition Products | Data not available |

Photochemical Stability

Exposure to ultraviolet (UV) radiation can induce photodegradation of organic molecules. The rate of photodegradation in aqueous solution is an important environmental fate parameter. For chlorinated aromatic compounds, photodegradation can proceed via reductive dechlorination or reaction with photochemically generated reactive species.

Table 6: Photochemical Stability Data (Template)

| Condition | Parameter | Value |

| Aqueous Solution (UV Light) | Half-life (t½) | Data not available |

| Quantum Yield (Φ) | Data not available |

Reactivity with Oxidizing Agents

Strong oxidizing agents can lead to the degradation of this compound. Understanding these reactions is important for safety and for defining compatible process conditions. Reactions with common strong oxidizing agents like potassium permanganate or hydrogen peroxide may result in oxidation of the aromatic ring and potential cleavage of the carbon-halogen bonds. Specific reaction products are not well-documented in the literature.

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are outlined below, based on internationally recognized guidelines.

Solubility Determination (OECD Guideline 105)

The shake-flask method is a widely accepted procedure for determining the water solubility of chemical substances.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period to allow equilibrium to be reached (typically 24-48 hours).

-

Phase Separation: The solution is allowed to stand to allow undissolved material to settle. An aliquot of the aqueous phase is then carefully removed, ensuring no solid particles are transferred. Centrifugation or filtration may be used to ensure a clear solution.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

Hydrolytic Stability Assessment (OECD Guideline 111)

This guideline describes a procedure to assess the rate of hydrolysis of chemicals in aqueous buffer solutions at different pH values.

Methodology:

-

Solution Preparation: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared. This compound is added to these solutions at a concentration below its water solubility limit.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate degradation).

-

Sampling: Aliquots are withdrawn at various time intervals over a period of up to 30 days.

-

Analysis: The concentration of the remaining this compound in each sample is determined by a suitable analytical method (e.g., HPLC-UV or GC-MS).

-

Data Analysis: The rate of hydrolysis and the half-life of the substance are calculated for each pH value.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability and decomposition profile of a substance.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in a TGA crucible (typically platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation. A temperature program is set, typically a linear ramp (e.g., 10°C/min) to a high temperature (e.g., 600°C).

-

Analysis: The sample is heated according to the defined temperature program. The instrument continuously records the sample's weight as a function of temperature.

-

Data Interpretation: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of residual mass.

Conclusion

This compound is a hydrophobic molecule with low anticipated aqueous solubility and good solubility in common organic solvents. It is a stable compound under normal conditions, but can be susceptible to degradation at elevated temperatures and potentially under specific pH and light conditions. This guide provides a framework for understanding and experimentally determining the solubility and stability of this compound. The detailed experimental protocols and data templates will aid researchers in generating the specific quantitative data required for their applications in drug development and other scientific endeavors.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 1,2-Dichloro-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the hazards, safety precautions, and handling procedures for 1,2-Dichloro-4-fluorobenzene (CAS No. 1435-49-0). The information is intended for professionals in research, and drug development who may work with this compound. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential health and environmental risks.

Chemical and Physical Properties

This compound is a halogenated aromatic compound.[1] Its physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C6H3Cl2F | [2][3][4] |

| Molecular Weight | 164.99 g/mol | [1][2][5] |

| Appearance | Clear liquid | [6] |

| Odor | Odorless | [6][7] |

| Melting Point | -1 °C | [5] |

| Boiling Point | 172.2 ± 20.0 °C at 760 mmHg | [5] |

| Flash Point | 64.4 °C | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| Vapor Pressure | 1.8 ± 0.3 mmHg at 25 °C | [5] |

| LogP (Octanol/Water Partition Coefficient) | 2.84 | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 4 | H227: Combustible liquid.[8][9] |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[8][10] |

| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[8] |

| Skin irritation | Category 2 | H315: Causes skin irritation.[8][9][10] |

| Serious eye irritation | Category 2A | H319: Causes serious eye irritation.[8][9] |

| Skin sensitization | Sub-category 1B | H317: May cause an allergic skin reaction.[8] |

| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[8][9] |

| Specific target organ toxicity - repeated exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[10] |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life.[8] |

| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[8] |

Experimental Protocols and Safety Precautions

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][11][12]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[8][13] Use explosion-proof electrical and lighting equipment.[7][14]

-

Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this chemical.

| PPE Type | Specifications |

| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory. A face shield should be worn if there is a risk of splashing.[7][11][12] |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., Nitrile or Neoprene).[11][12] A long-sleeved laboratory coat must be worn.[12] For significant exposure risk, a complete suit protecting against chemicals is recommended.[10] |

| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., for organic vapors and acid gases).[7][11][15] |

| Footwear | Closed-toe shoes are required.[12] |

Handling and Storage

-

Handling: Avoid contact with skin and eyes and inhalation of vapors.[10] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8][9] Store locked up and away from incompatible materials such as strong oxidizing agents.[7][8][10]

Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate the area and remove all ignition sources.[11][13]

-

Ventilate: Increase ventilation to the area.

-

Containment: Prevent the spill from entering drains or waterways.[8]

-

Absorption: Absorb the spill with an inert material such as sand, silica gel, or vermiculite.[7][13]

-

Collection: Collect the absorbed material into a suitable, labeled container for disposal.[11]

-

Decontamination: Clean the spill area thoroughly.

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7][9] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[10][15]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][15] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[7][8] |

| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10] |

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray to extinguish a fire.[7][11]

-

Specific Hazards: The compound is combustible and containers may explode when heated.[7][9] Vapors are heavier than air and may travel to a source of ignition and flash back.[8][13] Hazardous decomposition products include carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[7][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][11]

Toxicological Information

While specific toxicological studies on this compound are limited, data from similar dichlorobenzene compounds suggest potential for liver and kidney effects with repeated exposure.[16] It is classified as harmful if swallowed or inhaled and causes skin, eye, and respiratory irritation.[8][9][10] It may also cause an allergic skin reaction and damage to organs through prolonged or repeated exposure.[8][10] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[8][10]

Logical and Experimental Workflows

To ensure safety, a structured approach to handling this compound is essential. The following diagrams illustrate a hazard management workflow and a standard experimental protocol.

Caption: Hazard Management Workflow for this compound.

References

- 1. This compound | C6H3Cl2F | CID 74028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | CAS#:1435-49-0 | Chemsrc [chemsrc.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. echemi.com [echemi.com]

- 12. benchchem.com [benchchem.com]

- 13. nj.gov [nj.gov]

- 14. fishersci.com [fishersci.com]

- 15. capotchem.cn [capotchem.cn]

- 16. oehha.ca.gov [oehha.ca.gov]

The Genesis of a Fluorinated World: A Technical History of Fluorinated Benzene Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical development of fluorinated benzene compounds. From the earliest, often hazardous, forays into organofluorine chemistry to the development of more controlled and scalable synthetic methods, this document provides a detailed account for professionals in research and drug development. The inclusion of fluorine atoms into aromatic systems has had a profound impact on the physicochemical and biological properties of molecules, leading to advancements in pharmaceuticals, agrochemicals, and materials science. This guide offers a look back at the foundational experiments that paved the way for these innovations.

Early Synthetic Methodologies and Key Discoveries

The introduction of fluorine into the benzene ring was a significant challenge for early organic chemists. The high reactivity of elemental fluorine and the often-unpredictable nature of fluorinating agents made these syntheses particularly difficult. This section details the pioneering methods that first made fluorinated benzenes accessible.

The First Synthesis of Fluorobenzene: Wallach's Two-Step Method (1886)

The first reported synthesis of fluorobenzene was achieved by Otto Wallach in 1886.[1] His approach cleverly circumvented the need for direct fluorination by employing a two-step process involving a triazene intermediate.[1]

Experimental Protocol: Wallach's Synthesis of Fluorobenzene

Step 1: Formation of the Triazene

-

Diazotization: Aniline is diazotized with nitrous acid (generated in situ from sodium nitrite and a mineral acid) in a cooled aqueous solution to form phenyldiazonium chloride.

-

Coupling with Piperidine: The cold solution of phenyldiazonium chloride is then reacted with two equivalents of piperidine. This results in the formation of 1-phenyl-3,3-pentamethylenetriazene, which precipitates from the solution.

Step 2: Cleavage of the Triazene with Hydrofluoric Acid

-

Reaction: The isolated and dried triazene is carefully treated with anhydrous hydrofluoric acid.

-

Decomposition: The triazene cleaves upon warming to yield fluorobenzene, nitrogen gas, and piperidinium fluoride.[1]

-

Isolation: The volatile fluorobenzene is isolated by distillation.

Historical Note: In Wallach's original publication, the element fluorine was symbolized as "Fl". His procedure was subtitled "Fluorbenzol, C6H5Fl".[1]

The Balz-Schiemann Reaction: A More General Approach (1927)

In 1927, German chemists Günther Balz and Günther Schiemann reported a more general and convenient method for the preparation of aryl fluorides, which has become a cornerstone of organofluorine chemistry. The Balz-Schiemann reaction involves the thermal decomposition of an aryldiazonium tetrafluoroborate salt.

The reaction proceeds in two main stages: the formation of the diazonium salt and its subsequent thermal decomposition. The tetrafluoroborate anion acts as the fluoride source. Mechanistic studies support an SN1-type mechanism involving the formation of an aryl cation intermediate.

Experimental Protocol: The Balz-Schiemann Reaction

-

Diazotization: An aromatic amine (e.g., aniline) is dissolved in an aqueous solution of fluoroboric acid (HBF₄). The solution is cooled, typically to below 0°C.

-

Formation of the Diazonium Salt: An aqueous solution of sodium nitrite is added slowly to the cooled solution of the amine in fluoroboric acid, maintaining the low temperature. The corresponding aryldiazonium tetrafluoroborate precipitates from the solution.

-

Isolation and Drying: The precipitated diazonium salt is collected by filtration, washed with cold water, cold alcohol, and finally ether, and then thoroughly dried.

-

Thermal Decomposition: The dry aryldiazonium tetrafluoroborate salt is heated gently. A smooth decomposition occurs, yielding the aryl fluoride, nitrogen gas, and boron trifluoride.

-

Purification: The resulting aryl fluoride is typically purified by steam distillation followed by fractional distillation.

The Advent of Perfluorination: Synthesis of Hexafluorobenzene

The synthesis of fully fluorinated aromatic compounds, such as hexafluorobenzene, represented another significant milestone. Direct fluorination of benzene is highly exothermic and difficult to control. Therefore, early syntheses relied on halogen exchange reactions.

A common early method involved the high-temperature reaction of hexachlorobenzene with an alkali metal fluoride, typically potassium fluoride. This reaction requires forcing conditions due to the decreasing reactivity of the C-Cl bonds as more fluorine atoms are introduced onto the ring.

Experimental Protocol: Synthesis of Hexafluorobenzene via Halogen Exchange

-

Reactants: Hexachlorobenzene is mixed with a significant excess of anhydrous potassium fluoride.

-

Reaction Conditions: The mixture is heated in a high-temperature autoclave or bomb reactor to temperatures typically ranging from 450 to 540°C.[2] The reaction is often carried out without a solvent.[2]

-

Product Isolation: The volatile products, including hexafluorobenzene and partially fluorinated chlorobenzenes, are collected from the reactor.

-

Purification: The product mixture is then purified by fractional distillation to isolate hexafluorobenzene.

Yields of hexafluorobenzene and other polyfluorinated benzenes from this method can be in the range of 65-70% when a large molar excess of potassium fluoride is used.[2]

Physical Properties of Early Fluorinated Benzene Compounds

The introduction of fluorine atoms into the benzene ring has a pronounced effect on the physical properties of the resulting compounds. The high electronegativity and relatively small size of fluorine lead to unique intermolecular interactions and packing in the solid state. The following table summarizes key physical properties of several fluorinated benzene compounds known from early studies.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Fluorobenzene | C₆H₅F | 96.10 | -42.2 | 85.1 | 1.024 |

| 1,2-Difluorobenzene | C₆H₄F₂ | 114.09 | -34 | 92 | 1.158[3] |

| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | -59 | 83 | 1.163[4] |

| 1,4-Difluorobenzene | C₆H₄F₂ | 114.09 | -13 | 88-89 | 1.17[5][6] |

| 1,2,3-Trifluorobenzene | C₆H₃F₃ | 132.08 | -40.5 | 84-85 | 1.415 |

| 1,2,4-Trifluorobenzene | C₆H₃F₃ | 132.08 | -35 | 88 | 1.264[7] |

| 1,3,5-Trifluorobenzene | C₆H₃F₃ | 132.08 | -5.5 | 75-76 | 1.277 |

| Pentafluorobenzene | C₆HF₅ | 168.06 | -48 | 85 | 1.514[8] |

| Hexafluorobenzene | C₆F₆ | 186.06 | 5.2 | 80.3 | 1.612 |

Conclusion

The early discoveries and synthetic developments in the field of fluorinated benzene compounds laid the critical groundwork for the widespread use of organofluorine chemistry in modern science and technology. The methods pioneered by Wallach, and later Balz and Schiemann, provided the initial access to these valuable molecules. The challenging synthesis of hexafluorobenzene through high-temperature halogen exchange further expanded the scope of accessible fluorinated aromatics. The unique physical properties imparted by fluorination, as evidenced by the data presented, continue to be exploited in the design of novel pharmaceuticals, agrochemicals, and advanced materials. This historical perspective provides valuable context for contemporary researchers and highlights the ingenuity and perseverance of the early pioneers in this fascinating area of chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. RU2084437C1 - Method of synthesis of hexafluorobenzene or its mono- or disubstituted derivatives - Google Patents [patents.google.com]

- 3. 1,2-Difluorobenzene | 367-11-3 [chemicalbook.com]

- 4. 1,3-Difluorobenzene | 372-18-9 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1,4-Difluorobenzene = 99 540-36-3 [sigmaaldrich.com]

- 7. innospk.com [innospk.com]

- 8. Pentafluorobenzene | 363-72-4 [chemicalbook.com]

The Role of 1,2-Dichloro-4-fluorobenzene as a Core Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichloro-4-fluorobenzene (DCFB) is a versatile, halogenated aromatic compound that serves as a critical building block in the synthesis of a wide array of complex organic molecules.[1][2] Characterized by its distinct substitution pattern of two chlorine atoms and one fluorine atom on a benzene ring, DCFB's reactivity makes it an invaluable intermediate in the pharmaceutical, agrochemical, and material science industries.[3] Its ability to undergo nucleophilic aromatic substitution reactions allows for the strategic introduction of various functional groups, facilitating the construction of high-value final products.[1][2] This technical guide provides an in-depth overview of the synthesis of DCFB, its key chemical transformations, and its significant applications, supported by detailed experimental protocols, tabulated data, and process visualizations.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthetic chemistry. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1435-49-0 | [1][4][5] |

| Molecular Formula | C₆H₃Cl₂F | [1][4][6] |

| Molecular Weight | 164.99 g/mol | [1][5] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Density | 1.41 g/mL | [1] |

| Melting Point | -1 °C | [1] |

| Boiling Point | 168 °C | [1] |

| Refractive Index | n20/D 1.52 | [1] |

| InChIKey | QSDKXMVGRLVIQV-UHFFFAOYSA-N | [4][5][6] |

| SMILES | C1=CC(=C(C=C1F)Cl)Cl | [5][6] |

Synthesis of this compound

The industrial synthesis of dichlorofluorobenzenes often involves multi-step processes starting from more basic feedstocks like dichlorobenzenes or fluorobenzene. One common strategy involves the nitration of a dichlorobenzene mixture followed by a fluorination step (Halex reaction) and subsequent transformations.

A representative synthesis pathway is the chlorination of a fluoronitrobenzene intermediate, which itself can be derived from the nitration of fluorobenzene. The process leverages the directing effects of the existing substituents to achieve the desired isomer.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for producing dichlorofluorobenzene isomers, highlighting the key chemical transformations involved.

References

Methodological & Application

The Role of 1,2-Dichloro-4-fluorobenzene in the Synthesis of Advanced Pharmaceuticals

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

1,2-Dichloro-4-fluorobenzene serves as a critical starting material and intermediate in the synthesis of a variety of pharmaceuticals.[1][2] Its unique substitution pattern of chlorine and fluorine atoms on the benzene ring allows for regioselective reactions, making it a valuable building block for complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceutical agents, including the anti-diabetic drug Sitagliptin and the fluoroquinolone antibiotic Sitafloxacin.

Application Note 1: Synthesis of a Key Intermediate for Sitagliptin

This compound is a precursor to 1,2,4-trifluorobenzene, a crucial intermediate for the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. The synthesis of 1,2,4-trifluorobenzene from a dichlorofluorobenzene derivative involves a multi-step process, including nitration, fluorination, reduction, and deamination. A key related transformation is the synthesis of 2,4,5-trifluorophenylacetic acid from 1,2,4-trifluorobenzene, which is a direct precursor to the core structure of Sitagliptin.[3][4]

Synthesis of 2,4,5-Trifluorophenylacetic Acid from 1,2,4-Trifluorobenzene

A common route to 2,4,5-trifluorophenylacetic acid involves the Friedel-Crafts acylation of 1,2,4-trifluorobenzene, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.[2]

Table 1: Quantitative Data for the Synthesis of 2,4,5-Trifluorophenylacetic Acid

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Yield | Purity | Reference |

| Friedel-Crafts Acylation | 1,2,4-Trifluorobenzene, Acetyl chloride | 2,4,5-Trifluoroacetophenone | Aluminum trichloride | - | High | >98% | [2] |

| Willgerodt-Kindler Reaction | 2,4,5-Trifluoroacetophenone, Sulfur, Dimethylamine hydrochloride | Thio-2,4,5-trifluorophenylacetic acid amide | Sodium acetate | N,N-Dimethylformamide | 90% | - | [2] |

| Hydrolysis | Thio-2,4,5-trifluorophenylacetic acid amide | 2,4,5-Trifluorophenylacetic acid | Sulfuric acid, Water | - | High | >99.9% | [2] |

Experimental Protocol: Friedel-Crafts Acylation of 1,2,4-Trifluorobenzene

This protocol details the synthesis of 2,4,5-trifluoroacetophenone, a key step in the production of the Sitagliptin intermediate.

Materials:

-

1,2,4-Trifluorobenzene

-

Acetyl chloride

-

Aluminum trichloride (anhydrous)

-

Ice-water bath

-

Reaction flask with a stirrer and reflux condenser

Procedure:

-

In a reaction flask, combine 1,2,4-trifluorobenzene and anhydrous aluminum trichloride.

-

Cool the mixture in an ice-water bath.

-

Slowly add acetyl chloride to the mixture while stirring.

-

After the addition is complete, allow the reaction to proceed at room temperature until completion, monitored by TLC.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2,4,5-trifluoroacetophenone.

-

Purify the product by vacuum distillation.

Caption: Experimental workflow for the Friedel-Crafts acylation of 1,2,4-trifluorobenzene.

Application Note 2: Synthesis of the Fluoroquinolone Antibiotic Sitafloxacin

Derivatives of this compound are instrumental in the synthesis of potent fluoroquinolone antibiotics such as Sitafloxacin. The synthesis of Sitafloxacin involves a multi-step pathway starting from a trifluorinated phenyl derivative, which can be prepared from 1,2,4-trifluorobenzene. A key starting material for a documented synthetic route is ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate.[1][5][6]

Table 2: Quantitative Data for the Synthesis of Sitafloxacin

| Step | Starting Material | Product | Reagents | Solvent | Yield | Reference |

| Condensation | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-(((1R,2S)-2-fluorocyclopropyl)amino)acrylate | Triethylorthoformate, Acetic anhydride, (1R,2S)-(-)-cis-1-amino-2-fluorocyclopropane p-toluenesulfonate | Methylene chloride | 78-84% | [5] |

| Cyclization | (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-... | Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | Sodium hydride | 1,4-Dioxane | 75-80% | [5] |

| Hydrolysis | Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-... | 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Hydrochloric acid | - | - | [1] |

| Substitution and Deprotection | 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-... | Sitafloxacin | (S)-N-((oxoboryl)methylene)-5-azaspiro[2][6]heptan-7-amine, Trifluoroacetic acid | Phenyl methyl ether | 52-65% (overall) | [1] |

Experimental Protocol: Synthesis of Sitafloxacin

This protocol outlines the key steps for the synthesis of Sitafloxacin starting from ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate.[1][5]

Materials:

-

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

-

Triethylorthoformate

-

Acetic anhydride

-

(1R,2S)-(-)-cis-1-amino-2-fluorocyclopropane p-toluenesulfonate

-

Sodium hydride

-

1,4-Dioxane

-

Trifluoroacetic acid

-

Phenyl methyl ether

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Condensation: React ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with triethylorthoformate and acetic anhydride. The resulting intermediate is then reacted with (1R,2S)-(-)-cis-1-amino-2-fluorocyclopropane p-toluenesulfonate in methylene chloride to yield (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-(((1R,2S)-2-fluorocyclopropyl)amino)acrylate.

-

Cyclization: Treat the product from the previous step with sodium hydride in 1,4-dioxane to induce cyclization, forming the quinolone core structure.

-

Hydrolysis: Hydrolyze the ester group of the quinolone intermediate using hydrochloric acid.

-

Substitution and Deprotection: React the carboxylic acid with (S)-N-((oxoboryl)methylene)-5-azaspiro[2][6]heptan-7-amine, followed by deprotection with trifluoroacetic acid in phenyl methyl ether to yield the final product, Sitafloxacin.

-

Purification: Purify the final product by recrystallization.

Caption: Simplified experimental workflow for the synthesis of Sitafloxacin.

Signaling Pathways and Mechanisms of Action

Sitagliptin Signaling Pathway